5-Bromo-8-methylisoquinoline
Description
Contextualization within the Isoquinoline (B145761) Chemical Landscape
The isoquinoline framework is a prominent structural motif in organic chemistry. imarcgroup.com It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, with the nitrogen atom located at position 2. wikipedia.orgopenpr.com This arrangement defines a class of N-heterocyclic compounds that are not only structural isomers of quinolines but also form the backbone of thousands of natural alkaloids, such as berberine (B55584) and papaverine. wikipedia.orgopenpr.com The isoquinoline ring system is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. imarcgroup.comnih.gov
The chemical diversity and utility of isoquinolines are vastly expanded through substitution on the carbocyclic and heterocyclic rings. The introduction of different functional groups at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its reactivity and biological interactions. researchgate.net 5-Bromo-8-methylisoquinoline represents one such specific substitution pattern, placing it within a large family of derivatives explored for applications ranging from drug discovery to materials science. imarcgroup.comrsc.org
Significance of Bromine and Methyl Substituents in Chemical Functionality and Synthetic Utility
The functional groups attached to the isoquinoline core are critical determinants of its chemical behavior. In this compound, the bromine and methyl groups each confer distinct and synthetically valuable characteristics.
The Bromine Substituent: The bromine atom at the 5-position serves as a highly versatile synthetic handle. As a halogen, it is an excellent leaving group in nucleophilic aromatic substitution reactions and, more importantly, a key participant in a multitude of transition-metal-catalyzed cross-coupling reactions. researchgate.netsigmaaldrich.com Reactions such as Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C-5 position. researchgate.net This capability enables the straightforward introduction of aryl, alkyl, vinyl, and alkynyl groups, facilitating the rapid construction of complex molecular architectures from the 5-bromoisoquinoline (B27571) template. researchgate.netorgsyn.org The reactivity of the C-Br bond makes brominated heterocycles crucial intermediates for exploring chemical space in the synthesis of pharmaceuticals and agrochemicals. researchgate.net
The Methyl Substituent: The methyl group at the 8-position also plays a significant role in the compound's reactivity. While often considered a simple alkyl group, a methyl group on an aromatic or heteroaromatic ring can undergo a variety of chemical transformations. acs.orgnih.govresearchgate.net For instance, the benzylic-like protons of the methyl group are susceptible to radical reactions, such as photochemical halogenation, or can be oxidized to afford aldehydes, carboxylic acids, or hydroxymethyl groups. wikipedia.org Furthermore, the methyl group can be functionalized through metalation followed by reaction with electrophiles, providing another avenue for structural elaboration. acs.orgnih.gov It also influences the electronic properties of the ring system and can exert steric effects that direct the regioselectivity of subsequent reactions.
Overview of Research Trajectories for Halogenated and Alkylated Isoquinolines
Research into halogenated and alkylated isoquinolines is a dynamic and expanding field, driven by the continual search for new molecules with useful properties. The synthesis of multi-functionalized isoquinolines is a major focus due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. rsc.org
Halogenated Isoquinolines: The development of efficient and regioselective halogenation methods for the isoquinoline core has been a significant area of research. google.comresearchgate.net Early methods often resulted in mixtures of isomers, but modern synthetic protocols, including those employing N-bromosuccinimide (NBS) under controlled temperatures, allow for the selective synthesis of specific bromo-isomers like 5-bromoisoquinoline. orgsyn.orgsmolecule.com Halogenated isoquinolines are not only end-products with potential bioactivity but, more frequently, are key intermediates. sigmaaldrich.comgoogle.com For example, 5-bromoisoquinoline is a building block for pharmacologically active compounds, participating in transition-metal couplings and Grignard reactions. orgsyn.org Research has shown that the position of the halogen significantly impacts reactivity; for instance, 5-bromoisoquinoline is often more reactive in cross-coupling reactions than isomers with bromine at other positions.
Alkylated Isoquinolines: The introduction of alkyl groups onto the isoquinoline scaffold is another critical research trajectory. rsc.orgnih.gov Methods for direct C-H alkylation are being developed to provide more efficient and atom-economical routes to these compounds. nih.govacs.org Studies have explored how alkyl substituents at various positions influence the molecule's properties and reactivity. For instance, C-8 substituted isoquinolines have shown high success rates in certain alkylation reactions. nih.govacs.org The combination of alkyl groups with other functionalities is a common strategy in medicinal chemistry to optimize lead compounds.
The overarching trend is the use of these substituted isoquinolines as platforms for diversification, enabling the synthesis of libraries of complex molecules for screening in drug discovery and materials science applications. rsc.orgrsc.org
Rationale for Investigating this compound as a Key Synthetic Motif
The specific structure of this compound makes it a particularly valuable synthetic motif for several reasons. It combines the distinct reactive potential of both a bromine substituent and a methyl group on the same isoquinoline framework, offering orthogonal sites for chemical modification.
The bromine at C-5 provides a reliable anchor point for introducing molecular complexity via established cross-coupling chemistry. researchgate.net Simultaneously, the methyl group at C-8 offers a secondary site for functionalization through oxidation, halogenation, or metalation-alkylation pathways. acs.orgwikipedia.org This dual functionality allows for a stepwise and controlled elaboration of the isoquinoline core, making it an ideal building block for constructing highly substituted and complex target molecules.
For example, a synthetic strategy could first involve a Suzuki coupling at the C-5 position to install a new aryl group, followed by oxidation of the C-8 methyl group to a carbonyl, which could then participate in further reactions like reductive amination or Wittig olefination. This strategic potential makes this compound a powerful tool for generating novel chemical entities with tailored properties for applications in medicinal chemistry and beyond.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| This compound | 1499058-10-4 | C₁₀H₈BrN | 222.08 | bldpharm.com |
| 5-Bromoisoquinoline | 34784-04-8 | C₉H₆BrN | 208.05 | bldpharm.com |
| 5-Bromo-8-methylquinoline | 74316-55-5 | C₁₀H₈BrN | 222.10 | scbt.com |
| 5-Bromo-6-methylisoquinoline | 1146298-61-4 | C₁₀H₈BrN | 222.085 | fluorochem.co.uk |
| 5-Bromo-8-nitroisoquinoline (B189721) | 1367774-28-4 | C₉H₅BrN₂O₂ | 253.06 | orgsyn.org |
| This compound-1-carbonitrile | Not Available | C₁₁H₇BrN₂ | 247.09 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-8-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-10(11)8-4-5-12-6-9(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYLCDYWHWRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC=CC2=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 5 Bromo 8 Methylisoquinoline and Analogous Structures
Classical and Modern Approaches to the Isoquinoline (B145761) Core Formation
The construction of the isoquinoline skeleton is a foundational step in the synthesis of a myriad of complex molecules. nih.govresearchgate.net Several named reactions have become cornerstones of isoquinoline synthesis, each with its own set of advantages and limitations regarding substrate scope, reaction conditions, and control over substitution patterns.
Bischler-Napieralski Cyclization and its Regioselective Variants
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under refluxing acidic conditions. wikipedia.orgorganic-chemistry.org The subsequent oxidation of the resulting dihydroisoquinoline provides the aromatic isoquinoline core. acs.org
The regioselectivity of the Bischler-Napieralski cyclization is primarily dictated by the position of the electron-donating groups on the aromatic ring of the β-arylethylamide, which directs the intramolecular electrophilic aromatic substitution. wikipedia.org For substrates lacking strong activating groups, harsher conditions, like P₂O₅ in refluxing POCl₃, are often necessary. wikipedia.org Microwave-assisted variants of this reaction have been developed to expedite the cyclization process. acs.org
Two primary mechanisms have been proposed for the Bischler-Napieralski reaction. One involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.org The prevailing mechanism is thought to be influenced by the specific reaction conditions employed. wikipedia.org
Pictet-Spengler Reaction and Stereochemical Control
The Pictet-Spengler reaction offers a direct route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. mdpi.comnih.gov This reaction can be considered a special case of the Mannich reaction. mdpi.com The versatility of the Pictet-Spengler reaction is highlighted by its applicability under physiological conditions for certain reactive substrates. mdpi.com
A key feature of the Pictet-Spengler reaction is the potential for stereochemical control at the newly formed chiral center (C-1). researchgate.netacs.org The use of chiral auxiliaries on either the β-arylethylamine or the carbonyl component has been a successful strategy for achieving enantioselectivity. clockss.org For instance, the condensation of dopamine (B1211576) with R-glyceraldehyde has been extensively studied and leads to the formation of chiral isoquinolines. clockss.org The stereochemical outcome can also be influenced by the reaction conditions, with some reactions showing high diastereoselectivity. researchgate.net
Pomeranz-Fritsch Synthesis and Functional Group Tolerance
The Pomeranz-Fritsch reaction provides a method for synthesizing isoquinolines via the acid-mediated cyclization of benzalaminoacetals. organicreactions.orgwikipedia.org The reaction is typically performed in two stages: the initial condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form the benzalaminoacetal, followed by the ring closure in the presence of a strong acid like sulfuric acid. organicreactions.orgwikipedia.org
A significant advantage of the Pomeranz-Fritsch synthesis is its ability to produce isoquinolines with substitution patterns that are difficult to access through other methods. organicreactions.org However, the yields can be variable. organicreactions.org Modifications to the classical procedure, such as the use of alternative Lewis acids like trifluoroacetic anhydride (B1165640) and lanthanide triflates, have been explored to improve the reaction's efficiency and functional group tolerance. wikipedia.orgresearchgate.net The reaction has been shown to be compatible with a range of functional groups, and modified procedures have expanded the scope to include the synthesis of 1,2-dihydroisoquinolines. researchgate.net
Targeted Synthesis of 5-Bromo-8-methylisoquinoline
The synthesis of the specific target molecule, this compound, requires precise control over the introduction of the bromine and methyl substituents onto the isoquinoline core. This involves the application of regioselective functionalization reactions.
Regioselective Bromination Methodologies at the C5 Position of Isoquinolines
The introduction of a bromine atom at the C5 position of the isoquinoline ring is a crucial step. Direct bromination of isoquinoline can lead to a mixture of products, making regioselective methods highly desirable.
One effective method involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures (-30°C to -15°C). google.com This procedure has been shown to favor the formation of 5-bromoisoquinoline (B27571) in good yield and high purity, minimizing the formation of the 8-bromo isomer which can be difficult to separate. orgsyn.org Careful temperature control is critical to the success of this reaction. orgsyn.org It is also possible to proceed directly to the synthesis of 5-bromo-8-nitroisoquinoline (B189721) without isolating the 5-bromoisoquinoline intermediate by adding potassium nitrate (B79036) to the reaction mixture. google.comorgsyn.org
Alternative strategies for regioselective bromination include the use of N-oxide-chelated metallacycles to direct the halogenation to a specific position. rsc.org For example, rhodium-catalyzed C-H activation has been used for the C8 bromination of quinoline (B57606) N-oxides. rsc.org While not directly applicable to C5 bromination of isoquinoline itself, this highlights the potential of directing group strategies. Another approach involves the C2-bromination of fused azine N-oxides using tosic anhydride and tetra-n-butylammonium bromide. acs.org
A copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has also been reported, demonstrating high site selectivity. beilstein-journals.org While this method is specific to the 8-aminoquinoline scaffold, it underscores the ongoing development of catalytic systems for regioselective C-H halogenation.
Table 1: Comparison of Regioselective Bromination Methods for Isoquinoline and Related Heterocycles
| Method | Reagents | Position | Substrate | Key Features |
| Direct Bromination | NBS, conc. H₂SO₄ | C5 | Isoquinoline | Good yield, high purity, requires careful temperature control. google.comorgsyn.org |
| Copper-Promoted Bromination | Cu(OAc)₂·H₂O, Alkyl Bromides | C5 | 8-Aminoquinoline Amides | High site selectivity, broad substrate scope. beilstein-journals.org |
| N-Oxide Directed Bromination | [RhCp*Cl₂]₂, NBS | C8 | Quinoline N-Oxide | High regioselectivity through metallacycle formation. rsc.org |
| Activated N-Oxide Bromination | Ts₂O, TBAB | C2 | Fused Azine N-Oxides | Mild conditions, excellent regioselectivity in most cases. acs.org |
Introduction and Functionalization of the Methyl Group at the C8 Position
The introduction of a methyl group at the C8 position of the isoquinoline ring can be achieved through several synthetic routes. One common strategy involves the use of a starting material that already contains the methyl group at the desired position on the benzene (B151609) ring prior to the isoquinoline ring formation.
Alternatively, C-H methylation of a pre-formed isoquinoline or quinoline ring system can be accomplished using transition metal catalysis. For instance, a Cp*Rh(III)-catalyzed directed C-H methylation of quinoline N-oxides at the C8 position has been developed using organotrifluoroborates as the methyl source. researchgate.net This method exhibits excellent regioselectivity and tolerates a variety of functional groups. researchgate.net
Another approach involves the functionalization of a pre-existing group at the C8 position. For example, a nitro group at C8, as in 5-bromo-8-nitroisoquinoline, can be reduced to an amino group. researchgate.net The resulting 8-aminoisoquinoline (B1282671) can then undergo a Sandmeyer-type reaction to introduce other functionalities, although direct methylation via this route is less common. The introduction of a methyl group at the C8 position of a quinoline has also been shown to influence the reactivity at that position, with the methyl group itself being susceptible to further methylation under certain conditions. researchgate.net
In the context of protoberberine alkaloids, a methyl group is sometimes present at the C8 position of the tetracyclic core. nih.gov The synthesis of these more complex structures often involves multi-step sequences where the C8 substituent is incorporated early in the synthetic pathway.
Stepwise vs. One-Pot Synthetic Procedures for Substituted Isoquinolines
The construction of the isoquinoline core can be achieved through either a stepwise sequence or a one-pot procedure. Each approach presents distinct advantages and disadvantages that influence its application in organic synthesis.
One-Pot Synthesis: One-pot synthesis has emerged as a powerful strategy to streamline the construction of complex molecules by performing multiple reaction steps in a single reaction vessel without the isolation of intermediates. numberanalytics.comthieme-connect.com This approach significantly enhances efficiency by reducing reaction time, minimizing waste generation, and lowering costs associated with solvents and purification materials. ajgreenchem.comnumberanalytics.comthieme-connect.comacs.org One-pot reactions can be classified into cascade (or domino) reactions, where subsequent transformations are triggered by the functionality formed in the previous step, and one-pot stepwise synthesis (OPSS), where reagents or catalysts are added sequentially to drive the next reaction. mdpi.comrsc.org
For isoquinoline synthesis, one-pot procedures have been successfully developed. For instance, a palladium-catalyzed four-component, three-step, one-pot coupling procedure combines a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride to furnish substituted isoquinolines in high yields. acs.org Similarly, a one-pot two-step reaction involving the N-vinylation of an N-H heterocycle with a 1-bromo-2-(2,2-difluorovinyl)benzene followed by an intramolecular palladium-catalyzed C-H arylation provides access to N-fused isoquinoline derivatives. mdpi.com While highly efficient, the primary challenge in designing one-pot syntheses lies in ensuring the compatibility of all reagents, catalysts, and reaction conditions within a single flask. ajgreenchem.com The accumulation of byproducts from multiple steps can also complicate the final purification process. ajgreenchem.com
Table 1: Comparison of Stepwise and One-Pot Synthetic Procedures
| Feature | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Control | High control over each reaction step. | Requires careful design for reagent and condition compatibility. ajgreenchem.com |
| Efficiency | Lower; time-consuming due to intermediate isolation and purification. ajgreenchem.com | Higher; reduced reaction time and simplified workflow. numberanalytics.comthieme-connect.com |
| Yield | Overall yield can be low due to material loss at each step. ajgreenchem.com | Often higher overall yields by avoiding intermediate workups. thieme-connect.com |
| Waste Generation | Higher; significant solvent and purification media waste. mdpi.com | Lower; minimizes solvent usage and purification steps. numberanalytics.comacs.org |
| Cost | Generally higher due to increased labor, solvent, and material usage. | More cost-effective. numberanalytics.com |
| Complexity | Simpler individual steps, but complex overall process. | Complex to design, but simpler operational procedure. |
Palladium-Catalyzed Annulation and C-H Activation Strategies
Palladium catalysis has revolutionized the synthesis of heterocycles, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For isoquinoline synthesis, palladium-catalyzed annulation and C-H activation strategies are particularly prominent, enabling the construction of the isoquinoline skeleton from readily available precursors with high efficiency and regioselectivity. rsc.org
Palladium-Catalyzed Annulation: Annulation reactions involve the formation of a new ring onto a pre-existing molecule. Palladium catalysts are highly effective in mediating such transformations. A common strategy involves the palladium-catalyzed α-arylation of ketones, followed by a cyclization step to form the isoquinoline ring. This approach allows for the convergent synthesis of a wide array of polysubstituted isoquinolines. rsc.orgnih.gov For example, the reaction of an aryl bromide with a ketone in the presence of a palladium catalyst and a suitable ligand generates an α-aryl ketone intermediate, which can then be cyclized with an ammonia (B1221849) source to yield the isoquinoline product. nih.gov This method is versatile, tolerating a wide range of functional groups on both the aryl bromide and the ketone, and can be performed as a one-pot procedure. text2fa.ir
Palladium-Catalyzed C-H Activation: Direct C-H activation is an atom-economical strategy that avoids the need for pre-functionalized starting materials like organohalides or organometallics. niscpr.res.inresearchgate.net In the context of isoquinoline synthesis, palladium catalysts can direct the functionalization of an ortho C-H bond of a benzene ring, followed by annulation with a coupling partner. For instance, N-methoxy benzamides can react with 2,3-allenoic acid esters via a palladium-catalyzed C-H activation/annulation cascade to produce 3,4-substituted hydroisoquinolones with excellent regioselectivity. niscpr.res.inmdpi.com Similarly, oximes can serve as directing groups to facilitate the palladium-catalyzed C-H activation of an aryl group and subsequent annulation with an alkyne to form isoquinoline N-oxides. researchgate.netfrontiersin.org Recent advancements have also demonstrated the C(sp³)–H activation of 8-methylquinolines, enabling their alkylation and nitration, which is a key step towards the synthesis of derivatives like this compound. text2fa.irmdpi.comresearchgate.net
Table 2: Examples of Palladium-Catalyzed Isoquinoline Synthesis
| Reaction Type | Catalyst / Ligand | Solvent / Temperature | Key Features | Yield |
|---|---|---|---|---|
| α-Arylation/Cyclization | Pd(OAc)₂ / Ligand | THF, then EtOH/H₂O | One-pot synthesis from aryl chlorides. Tolerates diverse substituents. nih.gov | Good to Excellent (up to 97%) |
| C-H Activation/Annulation | Pd(CH₃CN)₂Cl₂ | Toluene / 85 °C | Reaction of N-methoxybenzamides with allenoic esters to form hydroisoquinolones. niscpr.res.inmdpi.com | Good (53-87%) |
| Aminocarbonylation | Pd(OAc)₂ / PPh₃ or XantPhos | DMF or GVL / 50 °C | Synthesis of isoquinoline-1-carboxamides from 1-iodoisoquinoline. mdpi.comnumberanalytics.commdpi.com | Good to High (55-89%) |
| C-H Activation/Annulation | Pd(OAc)₂ / Amino Acid Ligand | Toluene/DMSO / 90 °C | Enantioselective synthesis of tetrahydroisoquinolines from benzyltriflamides and allenes. acs.orgresearchgate.net | Excellent (up to 95%) |
| Larock Annulation | Pd(OAc)₂ / Walphos SL-W002-1 | Chlorobenzene / 30 °C | Asymmetric synthesis of axially chiral 3,4-disubstituted isoquinolines. acs.org | Good to Excellent (up to 98%) |
Advanced Synthetic Techniques Applicable to this compound
Modern synthetic chemistry increasingly relies on advanced technologies to improve reaction efficiency, safety, and sustainability. These techniques are highly applicable to the synthesis of complex heterocyclic structures like this compound.
Microwave-Assisted Organic Synthesis of Isoquinoline Derivatives
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions. ijnrd.org Unlike conventional heating, which relies on conduction, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. ijnrd.org This often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity profiles. ijnrd.orgresearchgate.net
The synthesis of isoquinolines has greatly benefited from this technology. For example, a palladium-catalyzed sequential coupling-imination-annulation reaction of 2-bromoarylaldehydes with terminal acetylenes and ammonium acetate (B1210297) under microwave irradiation affords a variety of substituted isoquinolines in good yields and short reaction times. acs.orgorganic-chemistry.org Microwave-assisted methods have also been developed for synthesizing isoquinolinones and their fused analogues, often under greener conditions using recyclable catalysts and biodegradable solvents like polyethylene (B3416737) glycol (PEG). researchgate.net The rapid, atom-economic, and sustainable nature of MAOS makes it a valuable tool for constructing isoquinoline libraries for drug discovery. researchgate.netresearchgate.net
Flow Chemistry Applications in Heterocyclic Synthesis
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.comresearchgate.netrsc.org This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reproducibility, safety, and scalability. mdpi.comrsc.org The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, enabling the safe execution of highly exothermic reactions. acs.org
Flow chemistry has been successfully applied to the synthesis of various nitrogen-containing heterocycles. numberanalytics.commdpi.com For instance, a flow-microreactor system was used to synthesize 1,2,3,4-tetrahydroisoquinolines (THIQs) from a laterally lithiated aziridine, where precise temperature control was critical for the isomerization process. researchgate.net The combination of photochemistry and flow chemistry has also proven powerful, enabling reactions that are inefficient or fail in batch mode. A visible-light-induced photocatalytic cyclization to produce indole[2,1-a]isoquinoline derivatives gave an 83% yield in a flow reactor, whereas the same reaction did not proceed in a batch setup. thieme-connect.comacs.org These examples highlight the potential of flow chemistry to enable novel and more efficient routes to isoquinoline-based structures.
Sustainable and Green Chemistry Approaches in Isoquinoline Production
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly guiding the development of new synthetic methods. nih.gov Key strategies include the use of renewable starting materials, atom-economical reactions, recyclable catalysts, and environmentally benign solvents. rsc.orgrsc.org
In isoquinoline synthesis, significant progress has been made in developing greener protocols. One approach involves replacing volatile and toxic organic solvents with more sustainable alternatives. Water has been used as a green solvent for the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives to selectively produce isoquinolines or isoquinoline N-oxides under mild, ligand-free conditions. rsc.org Polyethylene glycol (PEG) has also been employed as a biodegradable and recyclable solvent for ruthenium-catalyzed isoquinoline synthesis, allowing for a homogeneous catalytic system with simple product extraction and catalyst reuse. ajgreenchem.comtext2fa.irniscpr.res.inajgreenchem.com Furthermore, the development of catalytic C-H activation reactions is inherently green as it improves atom economy by avoiding pre-functionalization steps. niscpr.res.in The integration of these green chemistry principles with advanced techniques like microwave and flow synthesis offers a powerful paradigm for the environmentally responsible production of isoquinolines and their derivatives. rsc.org
Reactivity and Transformational Chemistry of 5 Bromo 8 Methylisoquinoline
Reactions Involving the Bromine Atom at C5
The bromine atom at the C5 position of the 8-methylisoquinoline (B3029354) scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has become an indispensable tool in modern organic synthesis, allowing for the formation of C-C and C-N bonds under relatively mild conditions with high functional group tolerance. researchgate.net For substrates like 5-bromo-8-methylisoquinoline, the catalytic cycle of these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. yonedalabs.comlibretexts.orgyoutube.com
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organohalides and organoboron compounds. libretexts.orgwikipedia.org This reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acid reagents. yonedalabs.comacsgcipr.org
In the context of this compound, the Suzuki reaction would involve its coupling with an aryl or alkyl boronic acid (or its corresponding ester) in the presence of a palladium catalyst and a base. The general mechanism proceeds through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org While specific examples for this compound are not extensively documented in readily available literature, the reaction is expected to proceed efficiently based on its successful application to a vast array of other aryl and heteroaryl bromides.
Typical conditions for Suzuki-Miyaura couplings involve a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or more specialized biarylphosphines. A base, such as sodium carbonate, potassium phosphate, or cesium carbonate, is essential for the transmetalation step. yonedalabs.comwikipedia.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example |
| Aryl Halide | This compound |
| Boronic Acid | Ar-B(OH)₂ or R-B(OH)₂ |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand |
| Ligand | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, often with water |
| Temperature | 80-120 °C |
This table represents generalized conditions, as specific data for this compound is not available.
The Sonogashira coupling reaction is a cornerstone method for the synthesis of arylalkynes and conjugated enynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orgresearchgate.net
This methodology can be applied to this compound to introduce alkynyl substituents at the C5 position, providing access to compounds with valuable electronic and structural properties. The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the alkynyl group from copper to palladium, followed by reductive elimination, yields the 5-alkynyl-8-methylisoquinoline product. libretexts.org Copper-free Sonogashira protocols have also been developed. libretexts.orgorganic-chemistry.org
While specific studies on this compound are sparse, the reaction is well-established for a wide range of bromo-substituted heterocycles, indicating its feasibility for this substrate. researchgate.net
Table 2: Representative Conditions for Sonogashira Coupling
| Component | Example |
| Aryl Halide | This compound |
| Alkyne | R-C≡CH |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Cu Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 100 °C |
This table represents generalized conditions, as specific data for this compound is not available.
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. masterorganicchemistry.comlibretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes.
The reaction of this compound with an alkene under Heck conditions would lead to the formation of a 5-alkenyl-8-methylisoquinoline. The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the olefinated product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by a base. libretexts.org
Research on the closely related compound, 5-bromoisoquinoline (B27571), has demonstrated its successful participation in the Mizoroki-Heck reaction with fluorous alkenes, yielding the corresponding 5-substituted isoquinolines. researchgate.net These findings strongly suggest that this compound would behave similarly.
Table 3: Heck Reaction of 5-Bromoisoquinoline with a Fluorous Alkene
| Aryl Bromide | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-Bromoisoquinoline | H₂C=CH(CF₂)₇CF₃ | Pd(OAc)₂ / P(o-tol)₃ | Cy₂NMe | DMA/H₂O | 95 | researchgate.net |
Data for the closely related 5-bromoisoquinoline.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has become a premier method for synthesizing arylamines due to its broad substrate scope and high efficiency. libretexts.orgorganic-chemistry.org
This transformation is highly relevant for this compound, enabling the introduction of primary or secondary amines at the C5 position. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex via deprotonation of the coordinated amine, and reductive elimination to form the C-N bond. wikipedia.orglibretexts.org
Studies on the analogous substrate, 5-bromo-8-benzyloxyquinoline, have shown efficient coupling with various secondary anilines using palladium acetate (B1210297) as the catalyst and sterically demanding phosphine ligands like (2-biphenyl)di-tert-butylphosphine (Johnphos). ias.ac.in These results provide a strong precedent for the successful amination of this compound under similar conditions.
Table 4: Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-methylaniline | Pd(OAc)₂ (5 mol%) | Johnphos (10 mol%) | NaOtBu | Toluene | 100 | 95 | ias.ac.in |
| 3-Methoxy-N-methylaniline | Pd(OAc)₂ (5 mol%) | Johnphos (10 mol%) | NaOtBu | Toluene | 100 | 93 | ias.ac.in |
| Diphenylamine | Pd(OAc)₂ (10 mol%) | Johnphos (20 mol%) | NaOtBu | Toluene | 100 | 96 | ias.ac.in |
Data for the closely related 5-bromo-8-benzyloxyquinoline.
The Negishi and Stille couplings are two other cornerstone palladium-catalyzed reactions for C-C bond formation.
The Negishi coupling involves the reaction of an organohalide with an organozinc compound. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions. The scope of the reaction is broad, encompassing the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org The application of the Negishi coupling to this compound would provide a route to various 5-alkyl, 5-alkenyl, or 5-aryl derivatives.
The Stille coupling utilizes organotin reagents (organostannanes) to couple with organohalides. wikipedia.orglibretexts.org Organostannanes are valued for their stability to air and moisture and their tolerance of a wide variety of functional groups, making them highly versatile reagents in complex molecule synthesis. organic-chemistry.orgthermofisher.com Despite the toxicity of tin compounds, the Stille reaction remains a powerful synthetic tool. wikipedia.org This reaction would enable the introduction of a diverse range of carbon-based substituents onto the C5 position of the 8-methylisoquinoline core.
While specific examples for the Negishi and Stille couplings of this compound are not readily found in the literature, the well-established reactivity of aryl bromides in these transformations suggests that this substrate would be a suitable candidate for such C-C bond-forming reactions. organic-chemistry.orgresearchgate.net
Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)
The carbon-bromine bond at the C5 position is well-suited for the generation of highly reactive organometallic species. These intermediates are powerful nucleophiles and are fundamental in the formation of new carbon-carbon bonds.
Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, (8-methylisoquinolin-5-yl)magnesium bromide. masterorganicchemistry.combyjus.com This process involves the oxidative insertion of magnesium between the carbon and bromine atoms. adichemistry.com The resulting organomagnesium compound effectively reverses the polarity of the C5 carbon, transforming it from an electrophilic to a strongly nucleophilic center. byjus.com These reagents are highly reactive towards a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. masterorganicchemistry.combyjus.com
Organolithium Compounds: Alternatively, organolithium reagents can be prepared from this compound, typically through lithium-halogen exchange. wikipedia.org This reaction is extremely fast, even at low temperatures, and involves treating the aryl bromide with an alkyllithium reagent, commonly n-butyllithium or tert-butyllithium. wikipedia.org This exchange generates 5-lithio-8-methylisoquinoline, a highly potent nucleophile and strong base. wikipedia.orglibretexts.org Organolithium reagents are generally more reactive than their Grignard counterparts. libretexts.org
Table 2: Synthesis of Organometallic Reagents
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | Mg | Diethyl ether or THF | (8-methylisoquinolin-5-yl)magnesium bromide |
| This compound | n-BuLi or t-BuLi | Diethyl ether or Hexane | 5-Lithio-8-methylisoquinoline |
Functionalization of the Methyl Group at C8
The C8-methyl group is not merely an inert substituent; its position adjacent to the aromatic ring system (a benzylic position) imparts special reactivity, making it a target for oxidation, halogenation, and other C-H functionalization reactions.
The benzylic nature of the C8-methyl group allows for its oxidation to higher oxidation states, such as aldehydes or carboxylic acids. This transformation typically requires strong oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl groups attached to an aromatic ring to a carboxylic acid, provided there is at least one benzylic hydrogen present. masterorganicchemistry.com The reaction proceeds through a series of steps, likely initiated by the formation of a benzylic radical. masterorganicchemistry.com Milder conditions or specific reagents would be necessary to stop the oxidation at the aldehyde stage.
The benzylic C-H bonds of the 8-methyl group are significantly weaker than typical alkyl C-H bonds, making them susceptible to free-radical halogenation. masterorganicchemistry.com A common and highly selective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or benzoyl peroxide. masterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. masterorganicchemistry.comyoutube.com This intermediate then reacts with a bromine source to yield the 5-Bromo-8-(bromomethyl)isoquinoline product.
Table 3: Benzylic Bromination of the C8-Methyl Group
| Reagent | Initiator | Product | Mechanism |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Light (hν) or Peroxide | 5-Bromo-8-(bromomethyl)isoquinoline | Free Radical Chain |
Radical Reactions and C-H Functionalization
Beyond simple halogenation, the C8-methyl group can undergo more complex C-H functionalization, often facilitated by transition metal catalysis. nih.gov In related 8-methylquinoline (B175542) systems, the nitrogen atom at the 1-position acts as a chelating directing group. This allows transition metals like rhodium, cobalt, or palladium to coordinate and selectively activate the C(sp³)–H bonds of the adjacent methyl group. nih.govsemanticscholar.org This strategy enables the formation of new carbon-carbon or carbon-heteroatom bonds directly from the methyl group, providing a powerful and atom-economical route to diverse derivatives. researchgate.net Although these methods have been primarily explored for quinolines, the underlying principle of nitrogen-directed C-H activation is applicable to the this compound scaffold.
Reactions Involving the Isoquinoline (B145761) Nitrogen Heteroatom
The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This inherent reactivity allows for transformations directly involving the heteroatom. A primary example is N-alkylation, or quaternization. Treatment of this compound with an alkyl halide (e.g., methyl iodide) results in the formation of a quaternary isoquinolinium salt. In this reaction, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The resulting positively charged isoquinolinium salt exhibits altered reactivity and increased solubility in polar solvents compared to the parent molecule. The formation of the isoquinolinium cation is also observed in acidic solutions. thieme-connect.de
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the nitrogen atom of the isoquinoline ring system makes it nucleophilic and susceptible to reactions with electrophiles. N-alkylation and N-acylation are fundamental transformations that modify the electronic properties and steric environment of the isoquinoline core.
While specific studies detailing the N-alkylation and N-acylation of this compound are not extensively documented in the reviewed literature, the reactivity is expected to be analogous to that of similar isoquinoline derivatives. For instance, the related compound 5-bromo-8-nitroisoquinoline (B189721) is known to undergo N-alkylation. orgsyn.org These reactions typically involve the treatment of the isoquinoline with an alkyl halide (e.g., methyl iodide, ethyl bromide) or an acyl halide (e.g., acetyl chloride, benzoyl chloride) to introduce an alkyl or acyl group, respectively, onto the nitrogen atom.
The general scheme for these reactions can be depicted as follows:
N-Alkylation: this compound + R-X → N-Alkyl-5-bromo-8-methylisoquinolinium halide
N-Acylation: this compound + RCO-X → N-Acyl-5-bromo-8-methylisoquinolinium halide
These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct. The resulting N-alkylated or N-acylated products are isoquinolinium salts.
| Reagent Type | Example Reagent | Product Type |
| Alkyl Halide | Methyl Iodide (CH₃I) | N-Methyl-5-bromo-8-methylisoquinolinium iodide |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | N-Acetyl-5-bromo-8-methylisoquinolinium chloride |
Quaternization to Form Isoquinolinium Salts
Quaternization is a specific type of N-alkylation where the nitrogen atom of the isoquinoline ring is converted into a quaternary ammonium (B1175870) salt, known as an isoquinolinium salt. This transformation significantly alters the chemical and physical properties of the molecule, including its reactivity and solubility.
The quaternization of this compound would proceed by reacting it with an alkylating agent. A documented example for a closely related compound is the quaternization of 5-bromo-8-nitroisoquinoline, which readily forms an isoquinolinium salt. researchgate.net This suggests that this compound would behave similarly. The reaction typically involves heating the isoquinoline with an excess of an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, often in a suitable solvent like acetonitrile (B52724) or nitromethane.
The formation of these isoquinolinium salts is a critical step in the synthesis of various functionalized isoquinoline derivatives. The positive charge on the nitrogen atom activates the isoquinoline ring system, making it more susceptible to nucleophilic attack, particularly at the C-1 position.
| Alkylating Agent | Product Name |
| Methyl Iodide | 5-Bromo-2,8-dimethylisoquinolinium iodide |
| Benzyl Bromide | 2-Benzyl-5-bromo-8-methylisoquinolinium bromide |
N-Oxidation Reactions
N-oxidation is a common reaction for heterocyclic aromatic compounds containing a nitrogen atom. This reaction involves the conversion of the nitrogen atom to an N-oxide, which can profoundly influence the reactivity of the entire ring system. The resulting N-oxide can act as a directing group for subsequent functionalization and can also be a precursor for other derivatives.
Regioselective Modifications and Scaffold Diversification
The this compound scaffold offers multiple sites for regioselective modifications, enabling the diversification of its structure for various applications. The existing bromo and methyl substituents, as well as the inherent reactivity of the isoquinoline core, guide the introduction of new functional groups at specific positions.
The bromine atom at the C-5 position is a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at this position. These reactions allow for the connection of aryl, vinyl, alkynyl, and amino moieties, respectively, leading to a wide array of derivatives.
Furthermore, the isoquinoline ring itself can undergo regioselective C-H functionalization. While specific examples starting from this compound are scarce, general methodologies for the functionalization of the isoquinoline core are well-established. nih.gov For instance, reactions can be directed to the C-1, C-3, or C-4 positions depending on the reaction conditions and the directing groups present.
The quaternization of the nitrogen atom, as discussed in section 3.3.2, activates the ring for nucleophilic additions, typically at the C-1 position. This allows for the introduction of various nucleophiles, further expanding the chemical space accessible from the this compound scaffold. The combination of these regioselective modifications provides a powerful strategy for the synthesis of diverse libraries of isoquinoline-based compounds.
| Reaction Type | Position of Modification | Potential Functional Groups Introduced |
| Suzuki Coupling | C-5 | Aryl, Heteroaryl |
| Heck Coupling | C-5 | Alkenyl |
| Sonogashira Coupling | C-5 | Alkynyl |
| Buchwald-Hartwig Amination | C-5 | Primary/Secondary Amines, Anilines |
| Nucleophilic Addition (on Isoquinolinium salt) | C-1 | Alkyl, Aryl, Cyano |
Spectroscopic and Analytical Characterization Techniques for 5 Bromo 8 Methylisoquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a compound like 5-Bromo-8-methylisoquinoline, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.
¹H NMR Analysis and Chemical Shift Assignments of Aromatic and Alkyl Protons
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In this compound, the protons would fall into two main categories: aromatic and alkyl.
Aromatic Protons: The isoquinoline (B145761) core contains five aromatic protons. Their chemical shifts (δ) are typically found in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring current. The precise chemical shift of each proton is influenced by the electronic effects of the bromine atom, the nitrogen atom, and the methyl group. The proton on the carbon between the nitrogen and the bromine-bearing carbon (H-6) and the proton adjacent to the nitrogen (H-1) would likely be the most deshielded.
Alkyl Protons: The methyl group (CH₃) at the 8-position would appear as a singlet in the upfield region of the spectrum (typically δ 2.3-2.8 ppm), as it has no adjacent protons to couple with.
A hypothetical ¹H NMR data table is presented below to illustrate expected chemical shifts and multiplicities.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | 8.5 - 9.5 | d |
| H-3 | 7.5 - 8.5 | d |
| H-4 | 7.0 - 8.0 | t |
| H-6 | 7.5 - 8.5 | d |
| H-7 | 7.0 - 8.0 | d |
| 8-CH₃ | 2.3 - 2.8 | s |
Note: This table is predictive and based on typical values for substituted isoquinolines. Actual experimental values may vary.
¹³C NMR and DEPT Spectroscopy for Carbon Skeletal Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. The spectrum for this compound would show ten distinct signals corresponding to the ten carbon atoms in the molecule.
Aromatic Carbons: The eight carbons of the isoquinoline ring system would resonate in the downfield region (δ 120-160 ppm). Carbons attached to heteroatoms (like C-1, C-3, C-5, and C-8a) would have characteristic chemical shifts. The carbon bearing the bromine atom (C-5) would be significantly influenced by the halogen's electronic and heavy atom effects.
Alkyl Carbon: The methyl carbon (8-CH₃) would appear in the upfield region (δ 15-25 ppm).
DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, DEPT-135 would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (of which there are none), while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
2D NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity around the rings (e.g., H-3 with H-4, and H-6 with H-7).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each CH group in the molecule would produce a cross-peak, linking the proton signal to its attached carbon's signal. This allows for the definitive assignment of carbon resonances for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for identifying the connectivity of quaternary carbons and piecing together the entire carbon skeleton. For instance, correlations from the methyl protons (8-CH₃) to C-7, C-8, and C-8a would confirm the position of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm stereochemistry and spatial relationships within the molecule. For example, a NOESY correlation between the H-7 proton and the methyl protons at C-8 would provide strong evidence for their proximity.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₈BrN), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units.
| Ion | Calculated Exact Mass |
| [C₁₀H₈⁷⁹BrN]⁺ | 220.9894 |
| [C₁₀H₈⁸¹BrN]⁺ | 222.9874 |
Note: These are the calculated exact masses for the molecular ions.
Fragmentation Patterns and Structural Elucidation
In the mass spectrometer, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and elucidate its structure. For this compound, key fragmentation pathways would likely involve:
Loss of a bromine radical (•Br): This would result in a significant peak at m/z [M-79]⁺ or [M-81]⁺.
Loss of a methyl radical (•CH₃): Cleavage of the methyl group would lead to a fragment ion at m/z [M-15]⁺.
Cleavage of the isoquinoline ring: The bicyclic ring system can undergo complex fragmentation, often involving the loss of small molecules like HCN, to produce a series of smaller fragment ions that are characteristic of the isoquinoline core structure.
Analysis of these fragmentation patterns, combined with the exact mass measurements from HRMS, provides powerful confirmation of the proposed structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. youtube.com The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. ponder.ing Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.
For this compound and its derivatives, the IR spectrum provides key information about its structure. The aromatic nature of the isoquinoline ring is evidenced by several characteristic absorption bands.
Key IR Absorption Bands for this compound Derivatives:
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Methyl C-H | Stretching | 2970-2850 |
| C=C (Aromatic) | Stretching | 1600-1585 and 1500-1400 |
| C-N (Aromatic) | Stretching | ~1374 |
| C-H (Aromatic) | Out-of-plane bending | 900-675 |
| C-Br | Stretching | 690-515 |
Data compiled from general IR spectroscopy principles and data for related compounds. lumenlearning.comlibretexts.org
The C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm⁻¹. libretexts.org The stretching vibrations of the methyl group's C-H bonds are observed at slightly lower wavenumbers, generally between 2970 and 2850 cm⁻¹. lumenlearning.com The characteristic in-ring C=C stretching vibrations of the aromatic system give rise to bands in the 1600-1400 cm⁻¹ region. libretexts.org For a related compound, 5-bromo-8-nitroisoquinoline (B189721), a peak at 1374 cm⁻¹ has been attributed to the C-N stretching vibration. orgsyn.org The out-of-plane C-H bending vibrations, which can sometimes provide information about the substitution pattern of the aromatic ring, are found in the 900-675 cm⁻¹ range. libretexts.org The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, between 690 and 515 cm⁻¹. lumenlearning.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. This absorption corresponds to the excitation of electrons from lower energy (ground state) to higher energy (excited state) orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.
For aromatic compounds like this compound, the absorption bands are typically due to π → π* and n → π* electronic transitions. asianpubs.org The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while n → π* transitions involve the excitation of a non-bonding electron (for example, from the nitrogen atom in the isoquinoline ring) to a π* antibonding orbital.
Studies on related quinoline (B57606) derivatives have shown that the position and intensity of these absorption bands can be influenced by the nature and position of substituents on the aromatic ring, as well as the solvent used for the measurement. asianpubs.orgresearchgate.net For instance, the electronic absorption spectra of 5,7-dibromo-8-hydroxy quinoline have been studied in various polar solvents, revealing shifts in the absorption bands with changing solvent polarity. asianpubs.org These shifts, known as solvatochromism, can provide information about the change in dipole moment of the molecule upon electronic excitation. asianpubs.org
Expected Electronic Transitions for this compound:
| Transition Type | Wavelength Range (nm) | Description |
| π → π | 200-400 | High-intensity bands associated with the aromatic system. |
| n → π | >300 | Lower intensity bands, often overlapping with π → π* transitions. |
Data based on general principles and studies of similar quinoline and isoquinoline derivatives. asianpubs.orgresearchgate.net
X-ray Crystallography for Solid-State Structure Determination and Stereochemistry
For this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model. This would confirm the planar structure of the isoquinoline ring system and provide the exact positions of the bromine and methyl substituents. Furthermore, it would reveal how the molecules pack in the solid state, which can be influenced by intermolecular forces such as π-π stacking and halogen bonding.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. The choice of method depends on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of non-volatile or thermally unstable compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.
For this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound is a characteristic parameter that can be used for its identification and quantification. HPLC is also a powerful tool for assessing the purity of a sample by detecting the presence of any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound.
For this compound, GC-MS analysis would provide its retention time from the GC and its mass spectrum from the MS. The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, as well as a characteristic fragmentation pattern that can be used for structural confirmation. The presence of bromine would be indicated by the isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
Computational and Theoretical Studies on 5 Bromo 8 Methylisoquinoline
Electronic Structure Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Bromo-8-methylisoquinoline, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide a detailed picture of its molecular properties. tandfonline.com
Molecular Geometry Optimization and Conformation Analysis
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. A geometry optimization calculation for this compound would start with an initial guess of the structure and iteratively adjust bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.
The parent isoquinoline (B145761) molecule is a planar aromatic system. The addition of the bromine atom at the 5-position and the methyl group at the 8-position is not expected to significantly disrupt the planarity of the bicyclic isoquinoline core. The C-Br bond length is anticipated to be in the range of 1.85-1.90 Å, and the C-C bond of the methyl group to the aromatic ring would be approximately 1.51 Å. The bond angles within the aromatic rings will likely show minor deviations from the ideal 120° due to the steric and electronic influence of the substituents.
Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are predicted values based on typical DFT results for similar structures and have not been experimentally verified for this specific molecule.)
| Parameter | Predicted Value |
| C5-Br Bond Length | ~ 1.88 Å |
| C8-C(methyl) Bond Length | ~ 1.51 Å |
| C-C Bond Lengths (Aromatic) | 1.37 - 1.42 Å |
| C-N Bond Lengths (Aromatic) | ~ 1.33 - 1.37 Å |
| Ring Bond Angles | ~ 118° - 122° |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability.
For the parent isoquinoline molecule, DFT calculations have shown a HOMO-LUMO gap of approximately 3.78 eV. tandfonline.com The introduction of a bromine atom (an electron-withdrawing group through induction, but a weak deactivator in electrophilic aromatic substitution) and a methyl group (an electron-donating group) will modulate the energies of these orbitals. The electron-donating methyl group is expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom will lower the energy of the LUMO. The net effect is a likely reduction in the HOMO-LUMO gap compared to isoquinoline, suggesting that this compound may be more reactive.
The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For isoquinoline, the HOMO is distributed across the benzene (B151609) ring, while the LUMO is more localized on the pyridine (B92270) ring. In this compound, the HOMO density is expected to be significant on the benzene-part of the ring system, particularly near the electron-donating methyl group, making this region susceptible to electrophilic attack. Conversely, the LUMO is likely to be concentrated on the pyridine ring, indicating that nucleophilic attack would favor this part of the molecule.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) | Significance |
| HOMO | ~ -5.7 eV | Electron Donation / Site of Electrophilic Attack |
| LUMO | ~ -1.9 eV | Electron Acceptance / Site of Nucleophilic Attack |
| HOMO-LUMO Gap | ~ 3.8 eV | Chemical Reactivity and Stability |
Charge Distribution and Electrostatic Potentials
Analysis of the charge distribution provides insight into the polarity and electrostatic potential of the molecule. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
In this compound, the nitrogen atom is the most electronegative atom and will exhibit the most negative electrostatic potential, making it a primary site for protonation and interaction with electrophiles. The hydrogen atoms of the methyl group and the aromatic ring will be regions of positive potential. The bromine atom, while electronegative, will also influence the potential of the surrounding ring carbons.
Vibrational Frequency Analysis
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Every peak in the calculated spectrum corresponds to a specific vibrational mode. These calculations also serve to confirm that the optimized geometry is a true energy minimum, as indicated by the absence of imaginary frequencies.
For this compound, the predicted vibrational spectrum would exhibit characteristic peaks for:
C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹) and the methyl group (2850-2960 cm⁻¹).
C=C and C=N stretching within the aromatic rings (typically in the 1400-1650 cm⁻¹ region).
C-H in-plane and out-of-plane bending modes, which are characteristic of the substitution pattern.
A C-Br stretching vibration, which is expected at a lower frequency (typically in the 500-650 cm⁻¹ range).
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for studying reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction can be constructed. For this compound, one could theoretically study various reactions, such as further electrophilic substitution.
For instance, in a nitration reaction, theoretical calculations could determine whether the incoming nitro group would preferentially add to the remaining open position on the benzene ring or a position on the pyridine ring. This would involve locating the transition state structures for each possible pathway and comparing their activation energies. The pathway with the lower activation energy would be the kinetically favored one. Such studies on the parent isoquinoline molecule show that electrophilic substitution, such as bromination, preferentially occurs at the 5- and 8-positions. researchgate.net Given that these positions are already occupied in the target molecule, further substitution would be directed by the combined influence of the existing groups.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational methods can also predict various spectroscopic properties.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the protons on the aromatic rings would be expected to appear in the 7.0-9.0 ppm range in the ¹H NMR spectrum. The methyl protons would likely be a singlet around 2.5 ppm. The ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the UV-Vis absorption spectrum. Isoquinoline itself shows characteristic π → π* transitions. The substitution with bromo and methyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent isoquinoline due to the extension of the conjugated system and the influence of the substituents on the frontier orbital energies.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature |
| ¹H NMR | Aromatic Protons: 7.0-9.0 ppm; Methyl Protons: ~2.5 ppm |
| ¹³C NMR | Aromatic Carbons: 120-150 ppm; Methyl Carbon: ~20 ppm |
| UV-Vis | λmax shifted to longer wavelengths compared to isoquinoline |
Lack of Specific Research Data on this compound in Computational and Theoretical Studies
Despite a thorough search of available scientific literature, no specific computational and theoretical studies focusing on this compound for ligand-binding site interaction modeling and synthetic scaffold design were identified. The isoquinoline core is widely recognized as a "privileged scaffold" in medicinal chemistry, with numerous studies dedicated to the synthesis and biological evaluation of its derivatives. rsc.orgrsc.orgnih.gov However, research into the specific computational properties and ligand-binding interactions of the this compound derivative appears to be absent from the current body of published work.
While general methodologies for the synthesis of brominated isoquinolines and the broader importance of the isoquinoline scaffold in drug discovery are well-documented, specific data pertaining to the molecular modeling, binding affinity, or interaction of this compound with biological targets is not available. researchgate.netgoogle.com Computational studies are frequently employed to understand and predict the binding of small molecules to protein active sites, guiding the design of new therapeutic agents. Such studies on other substituted quinolines and isoquinolines have been reported, often exploring their interactions with DNA or various enzymes. nih.govnih.gov
The absence of specific research on this compound means that no data tables detailing its binding energies, key interacting residues, or other computational parameters can be provided at this time. The development of a synthetic scaffold based on this particular compound would first require initial studies to synthesize and characterize it, followed by biological screening and subsequent computational analysis to understand its potential as a ligand for specific biological targets.
Applications of 5 Bromo 8 Methylisoquinoline in Advanced Chemical Synthesis and Material Science Research
Precursor in the Synthesis of Complex Heterocyclic Ring Systems
Annulation Reactions to Form Fused Polycyclic Aromatic Compounds
No specific studies detailing the use of 5-Bromo-8-methylisoquinoline in annulation reactions to form fused polycyclic aromatic compounds are present in the surveyed scientific literature.
Scaffold for Natural Product Chemical Synthesis (Synthetic Routes and Methodologies)
There is no available research demonstrating the use of this compound as a foundational scaffold for the total synthesis of natural products.
Role in Ligand Design and Organometallic Chemistry (Synthetic Aspects)
Synthesis of Organometallic Complexes for Catalytic Applications
No published research focuses on the synthesis of specific organometallic complexes using this compound as a ligand for catalytic applications.
Intermediate in the Development of Advanced Materials (Synthetic Focus)
There are no specific research articles that describe the role of this compound as a key intermediate in the synthesis of advanced materials for electronics, optics, or other material science applications.
Polymer Precursors and Monomer Design
The presence of both a bromo and a methyl group on the isoquinoline (B145761) framework of this compound provides two distinct points for chemical modification, making it a highly attractive candidate for monomer design and polymer synthesis. The bromine atom, in particular, is a versatile handle for a variety of cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers.
The methyl group, while less reactive, offers the potential for subsequent functionalization to introduce other polymerizable groups or to modify the solubility and processing characteristics of the resulting polymers. For instance, the methyl group could undergo oxidation to an aldehyde or carboxylic acid, or be halogenated to a bromomethyl group, thereby providing an additional site for polymerization or grafting.
The isoquinoline nitrogen atom can also be quaternized to create charged polymers (poly(isoquinolinium)s), which may exhibit interesting electronic and self-assembly properties. The combination of these reactive sites allows for the design of a wide array of polymer architectures, including linear, branched, and cross-linked systems.
Potential Polymerization Reactions Involving this compound
| Polymerization Method | Co-monomer/Reagent | Resulting Polymer Structure | Potential Properties |
| Suzuki Polycondensation | Aryl diboronic acid/ester | Poly(arylene-isoquinoline) | Conjugated, potentially fluorescent, thermally stable |
| Stille Polycondensation | Organotin reagent | Poly(stannyl-isoquinoline) or cross-linked polymers | Precursor to other polymers, tunable electronic properties |
| Heck Polycondensation | Alkene | Poly(alkenylene-isoquinoline) | Conjugated, processable |
| Sonogashira Polycondensation | Alkyne | Poly(alkynylene-isoquinoline) | Highly conjugated, rigid-rod structure, potential for nonlinear optical properties |
| Buchwald-Hartwig Amination | Diamine | Poly(amino-isoquinoline) | Electron-donating, potential for hole-transporting materials |
These polymerization strategies could lead to a new class of isoquinoline-containing polymers with properties suitable for applications in organic electronics, sensors, and high-performance materials. The ability to tailor the polymer backbone through the choice of co-monomer would allow for fine-tuning of the optical and electronic properties.
Components for Optoelectronic Devices (Synthetic Pathways)
The electron-deficient nature of the isoquinoline ring system makes it an excellent candidate for use as a building block in n-type (electron-transporting) or emissive materials for optoelectronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The incorporation of this compound into larger π-conjugated systems can lead to materials with desirable electronic and photophysical properties.
The bromine atom on the this compound molecule is the key to its utility in synthesizing these advanced materials. It allows for the extension of the π-conjugated system through various cross-coupling reactions, leading to the formation of oligomers and polymers with tailored HOMO/LUMO energy levels and charge transport characteristics.
Synthetic Pathways to Optoelectronic Materials from this compound
Below are hypothetical synthetic pathways illustrating how this compound could be utilized to create materials for optoelectronic applications.
Pathway 1: Synthesis of a D-A-D type Small Molecule for OLEDs
This pathway aims to create a molecule with a central electron-accepting (A) isoquinoline unit flanked by two electron-donating (D) units, a common design for emissive materials in OLEDs.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Suzuki Coupling | This compound, Electron-donating arylboronic acid (e.g., 4-(N,N-diphenylamino)phenylboronic acid), Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O) | 5-(4-(N,N-diphenylamino)phenyl)-8-methylisoquinoline |
| 2 | Further Functionalization (optional) | Depending on desired properties, further modifications can be made to the donor groups or the isoquinoline core. | Final D-A-D small molecule |
Pathway 2: Synthesis of a Conjugated Polymer for OSCs
This pathway outlines the synthesis of a donor-acceptor (D-A) copolymer, a common strategy for creating active layer materials in organic solar cells.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Stille or Suzuki Polycondensation | This compound (as the acceptor monomer), a distannyl or diboronic acid derivative of an electron-donating unit (e.g., a thiophene (B33073) or fluorene (B118485) derivative), Pd catalyst | Alternating D-A conjugated polymer |
| 2 | Polymer Purification | Precipitation, Soxhlet extraction | Purified polymer for device fabrication |
The resulting polymers and small molecules from these synthetic routes could exhibit strong absorption in the visible spectrum and possess appropriate energy levels for efficient charge separation and transport, making them promising candidates for next-generation optoelectronic devices. The methyl group on the isoquinoline core can also improve the solubility of these materials, which is crucial for solution-based processing techniques used in the fabrication of large-area and flexible devices.
Future Directions and Emerging Research Avenues for 5 Bromo 8 Methylisoquinoline
Development of Novel and Efficient Synthetic Methodologies for Direct Functionalization
The advancement of synthetic chemistry continually provides new tools for the modification of heterocyclic systems. For 5-Bromo-8-methylisoquinoline, future efforts will likely concentrate on the development of novel methods for direct functionalization, moving beyond classical approaches to more efficient and selective transformations. The bromine atom at the C-5 position serves as a highly versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions.
Future research will focus on expanding the portfolio of coupling partners and catalytic systems to introduce a wide array of functional groups. While Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are established, the exploration of less common but highly valuable transformations such as cyanation, amination, and borylation at the C-5 position will be critical. Furthermore, direct C-H functionalization at other positions of the isoquinoline (B145761) ring (e.g., C-1 or C-3), guided by the existing substituents, presents a powerful strategy for late-stage diversification. rsc.org The development of catalytic systems that can selectively activate specific C-H bonds in the presence of the C-Br bond would be a significant breakthrough, enabling the synthesis of highly decorated isoquinoline derivatives.
| Reaction Type | Potential Reagent/Catalyst System | Target Functionality at C-5 |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl/Heteroaryl groups |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst system | Alkynyl groups |
| Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst, ligand | Amino groups (primary, secondary) |
| Stille Coupling | Organostannanes, Pd catalyst | Alkyl, vinyl, aryl groups |
| C-H Arylation (at C-1) | Aryl halides, Rh(III) or Ru(II) catalyst | Aryl group at C-1 position |
Exploration of Under-explored Reactivity Profiles and Cascade Reactions
The unique electronic and steric environment of this compound, created by the interplay of the electron-withdrawing bromine and the electron-donating methyl group, suggests the potential for unexplored reactivity patterns. Future research should systematically investigate its behavior under a variety of reaction conditions to uncover novel transformations.
A particularly promising avenue is the design of cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. For instance, a reaction could be initiated at the C-5 position via a cross-coupling reaction, introducing a substituent that subsequently undergoes an intramolecular cyclization with the C-8 methyl group or the C-1 position of the isoquinoline nucleus. Such strategies could provide rapid access to novel polycyclic and fused heterocyclic systems that would be challenging to synthesize through traditional multi-step sequences. Investigating photochemical or electrochemical methods could also unlock new reactivity pathways not accessible through conventional thermal reactions. nih.gov
| Cascade Initiator | Potential Subsequent Steps | Resulting Scaffold |
| Sonogashira coupling at C-5 | Intramolecular hydroamination/cyclization | Fused polycyclic aromatic systems |
| Introduction of a side chain at C-5 | Intramolecular Heck reaction | Spirocyclic isoquinolines |
| Metalation of C-8 methyl group | Intramolecular nucleophilic attack on a functionalized C-1 | Bridged isoquinoline derivatives |
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
To accelerate the discovery of new derivatives and their potential applications, the integration of this compound into automated synthesis platforms is a crucial future direction. High-Throughput Experimentation (HTE) allows for the rapid screening of a vast number of reaction conditions (catalysts, ligands, solvents, bases) in parallel, using miniaturized reaction formats. nih.gov This approach can dramatically reduce the time and resources required to optimize functionalization reactions. digitellinc.com
An automated workflow could involve dispensing a stock solution of this compound into 96-well plates, followed by the automated addition of arrays of different building blocks (e.g., boronic acids, amines, alkynes) and catalyst systems. acs.org This would enable the rapid generation of large libraries of novel isoquinoline derivatives. The data-rich output from HTE can be used to build predictive models for reaction outcomes, further accelerating the design-make-test-analyze cycle in drug discovery and materials science. chemrxiv.orgsptlabtech.com
| HTE Application | Variables Screened | Objective |
| Reaction Optimization | Catalysts, ligands, bases, solvents, temperature | Maximize yield for a specific cross-coupling reaction |
| Library Synthesis | Diverse arrays of boronic acids, amines, or alkynes | Generate a large library of analogs for biological screening |
| Discovery of New Reactivity | Unconventional catalysts and reagents | Identify novel transformations of the scaffold |
Sustainable Synthesis and Catalytic Transformations
In line with the growing emphasis on green chemistry, future research must address the development of more sustainable synthetic routes for the functionalization of this compound. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials.
A key focus will be the replacement of precious metal catalysts like palladium with more earth-abundant and less toxic alternatives, such as iron, copper, or nickel, for cross-coupling reactions. The development of heterogeneous catalysts, which can be easily recovered and recycled, is another important goal. Exploring alternative energy sources, such as microwave irradiation or mechanochemistry (ball-milling), can often lead to significantly reduced reaction times, lower energy usage, and in some cases, solvent-free conditions. mdpi.com Furthermore, designing syntheses that proceed in greener solvents like water, ethanol, or bio-based solvents, or employing catalytic C-H activation strategies that avoid the pre-functionalization of substrates, will be paramount in developing environmentally benign processes. researchgate.net
| Traditional Method | Sustainable Alternative | Green Chemistry Principle |
| Palladium-catalyzed coupling in organic solvents | Iron or Copper-catalyzed coupling | Use of earth-abundant metals |
| Stoichiometric reagents | Catalytic C-H activation | Atom economy, waste reduction |
| Conventional heating | Microwave-assisted synthesis | Energy efficiency, reduced reaction time |
| Anhydrous organic solvents | Reactions in water or bio-based solvents | Use of safer solvents |
Design and Synthesis of New Chemical Scaffolds for Diverse Research Applications
Ultimately, the value of this compound lies in its role as a versatile building block for the creation of new and functionally diverse chemical scaffolds. The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov By leveraging the synthetic methodologies outlined above, this starting material can be elaborated into a wide range of novel structures for various applications.
Future work will involve the rational design of new scaffolds targeting specific biological pathways or material properties. For example, the C-5 position can be used as an anchor point to attach pharmacophores, link to other heterocyclic systems to create hybrid molecules, or append moieties that improve pharmacokinetic properties. nih.gov The synthesis of complex, three-dimensional structures by building upon the planar isoquinoline core could lead to compounds with enhanced selectivity for biological targets. Beyond medicine, derivatives could be explored as organic light-emitting diodes (OLEDs), sensors, or ligands for catalysis, where the tunable electronic properties of the substituted isoquinoline ring would be highly advantageous. mdpi.com
| Base Scaffold | Synthetic Elaboration | Potential Application Area |
| This compound | Annulation to form fused polycycles | Materials Science (e.g., organic electronics) |
| This compound | Linkage to another bioactive heterocycle | Medicinal Chemistry (e.g., dual-target inhibitors) |
| This compound | Introduction of chiral centers | Asymmetric Catalysis (as a ligand) |
| This compound | Polymerization via the bromo-substituent | Polymer Chemistry (e.g., conductive polymers) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
